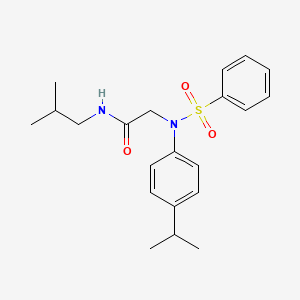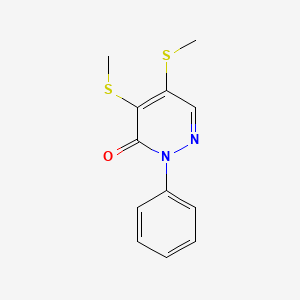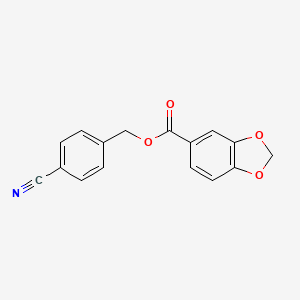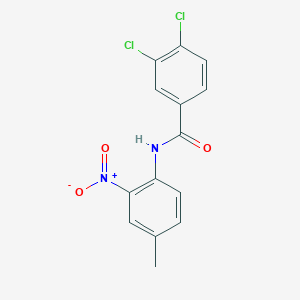
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as IBP-Gly, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
作用機序
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the extracellular concentration of glycine, which can have a variety of effects on neurotransmission. Glycine is an important co-agonist of the NMDA receptor, which is involved in learning and memory. By increasing the extracellular concentration of glycine, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can enhance NMDA receptor function. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Biochemical and Physiological Effects:
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glycine in the brain, which can enhance NMDA receptor function. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems. In addition, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have analgesic and anxiolytic effects.
実験室実験の利点と制限
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in the central nervous system. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively stable and can be easily synthesized. However, there are also some limitations to using N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life, which can make it difficult to study the long-term effects of glycine modulation. In addition, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the role of glycine in the regulation of pain and anxiety. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have analgesic and anxiolytic effects, which make it a promising candidate for the development of new treatments for these conditions. Another area of research is the development of more potent and selective inhibitors of GlyT1. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful tool for studying the role of glycine in the central nervous system, but more potent and selective inhibitors could provide even greater insights into the function of this important neurotransmitter. Finally, there is a need for more studies on the long-term effects of glycine modulation. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a relatively short half-life, which makes it difficult to study the long-term effects of glycine modulation. Future studies could explore the use of more stable glycine modulators to study the long-term effects of glycine on neurotransmission.
合成法
The synthesis of N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the protection of the amine group of glycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)chloroformamidine to form the corresponding guanidine derivative. The guanidine derivative is then reacted with isobutylamine to give N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is purified by column chromatography.
科学的研究の応用
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research to study the role of glycine in the central nervous system. It has been shown to increase the extracellular concentration of glycine in the brain, which can have a variety of effects on neurotransmission. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the role of glycine in the regulation of NMDA receptor function, which is important for learning and memory. It has also been used to study the role of glycine in the modulation of pain and anxiety.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)14-22-21(24)15-23(19-12-10-18(11-13-19)17(3)4)27(25,26)20-8-6-5-7-9-20/h5-13,16-17H,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDTAQKQJMIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)C(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5176995.png)
![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5177013.png)
![ethyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177017.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5177028.png)

![1-(4-fluorophenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5177048.png)
![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)

![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)